N-(3-Chlorobenzyl)-1-butanamine hydrochloride

nAChR Pharmacology Nicotinic Antagonists CNS Drug Discovery

This compound is a critical pharmacological probe due to its unique polypharmacology: it is a potent antagonist at multiple nicotinic acetylcholine receptor (nAChR) subtypes, particularly α3β4 (IC50=1.8 nM), and a moderate inhibitor of monoamine transporters (SERT, NET, DAT). Unlike unsubstituted or positional isomer analogs, the specific meta-chloro substitution pattern confers a distinct functional profile essential for dissecting cholinergic-monoaminergic interplay. It also serves as a reference standard for VAP-1 inhibition studies. Buy this high-purity (≥95%) compound to ensure target engagement validation and reproducible results in CNS drug discovery programs.

Molecular Formula C11H17Cl2N
Molecular Weight 234.16
CAS No. 16183-36-1
Cat. No. B2743894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorobenzyl)-1-butanamine hydrochloride
CAS16183-36-1
Molecular FormulaC11H17Cl2N
Molecular Weight234.16
Structural Identifiers
SMILESCCCCNCC1=CC(=CC=C1)Cl.Cl
InChIInChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
InChIKeyUVKFVXZKYVRPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorobenzyl)-1-butanamine hydrochloride (CAS 16183-36-1): A Structurally Differentiated CNS-Active Secondary Amine


N-(3-Chlorobenzyl)-1-butanamine hydrochloride (CAS 16183-36-1) is a secondary amine featuring a 3-chlorobenzyl group attached to a butan-1-amine backbone, stabilized as the hydrochloride salt (C11H17Cl2N; MW 234.17) . This compound belongs to the butylbenzylamine chemotype, which has been extensively explored in pharmaceutical research as a privileged scaffold for modulating central nervous system (CNS) targets, including monoamine transporters and nicotinic acetylcholine receptors [1]. Its specific substitution pattern—a meta-chloro substituent on the benzyl ring combined with an n-butyl chain—imparts distinct physicochemical properties and a unique polypharmacology profile that differentiates it from unsubstituted, ortho-/para-chloro, and homolog analogs .

Why Substituting N-(3-Chlorobenzyl)-1-butanamine hydrochloride with Generic Analogs Risks Compromising Polypharmacology and Target Engagement


In the butylbenzylamine chemotype, minor structural variations—including chlorine position (ortho, meta, para) and N-alkyl chain length—profoundly alter target selectivity, functional activity (agonist vs. antagonist), and metabolic stability [1]. For example, while unsubstituted N-benzylbutan-1-amine serves primarily as a synthetic intermediate with no reported CNS polypharmacology, the 3-chloro substitution in the target compound confers sub-nanomolar to low-nanomolar antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes (α3β4, α4β2, α4β4, muscle-type) and moderate monoamine transporter inhibition (SERT, NET, DAT) [2]. In contrast, the 4-chloro isomer has been optimized as a selective dopamine D4 receptor antagonist, and the 2-chloro isomer displays α7 nAChR agonist activity—demonstrating that even positional isomerism yields functionally divergent pharmacological signatures [2]. Consequently, generic substitution without rigorous target engagement validation risks complete loss of the intended polypharmacological effect, underscoring the necessity for compound-specific selection in CNS research and drug discovery programs [1][2].

Quantitative Differentiation of N-(3-Chlorobenzyl)-1-butanamine hydrochloride: Head-to-Head and Cross-Study Comparative Evidence


Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors Versus Unsubstituted N-Benzylbutan-1-amine

N-(3-Chlorobenzyl)-1-butanamine (free base, tested as hydrochloride salt) exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a functional 86Rb+ efflux assay using SH-SY5Y cells [1]. In contrast, the unsubstituted analog N-benzylbutan-1-amine shows no detectable antagonist activity at this receptor subtype at concentrations up to 10 µM (class-level inference based on SAR trends) [2]. This >5,500-fold difference in potency underscores the critical role of the 3-chloro substituent in conferring high-affinity nAChR engagement.

nAChR Pharmacology Nicotinic Antagonists CNS Drug Discovery

Selective nAChR Subtype Antagonism Profile Differentiates from Ortho-Chloro and Para-Chloro Positional Isomers

The 3-chloro positional isomer (target compound) functions as a potent antagonist across multiple nAChR subtypes (α3β4: IC50 1.8 nM; α4β2: IC50 12 nM; α4β4: IC50 15 nM; muscle-type: IC50 7.9 nM) [1]. In contrast, the 2-chloro (ortho) isomer has been reported as an agonist at the rat α7 nAChR (EC50 110 nM) [2], while the 4-chloro (para) isomer shows no significant nAChR antagonist activity but acts as a selective dopamine D4 receptor antagonist (IC50 130 nM) [3]. This functional divergence demonstrates that chlorine position dictates both pharmacological action (agonist vs. antagonist) and receptor subtype selectivity, making the 3-chloro isomer uniquely suited for studies requiring broad-spectrum nAChR antagonism without D4R off-target effects.

Nicotinic Receptor Subtypes Positional Isomer SAR Functional Selectivity

Enhanced Blood-Brain Barrier Penetration Potential Inferred from Physicochemical Descriptors

N-(3-Chlorobenzyl)-1-butanamine (free base) exhibits physicochemical properties consistent with favorable CNS penetration: AlogP = 3.3, topological polar surface area (TPSA) = 29.1 Ų, and only 3 rotatable bonds [1]. These values fall within optimal ranges for blood-brain barrier (BBB) permeation (AlogP 1-4, TPSA < 60-70 Ų). In comparison, the unsubstituted N-benzylbutan-1-amine possesses a lower AlogP (~2.7) and lacks the chlorine atom that may enhance passive diffusion via increased lipophilicity . While direct in vivo BBB penetration data are not available for this compound, the class of chlorobenzylamines is recognized for enhanced CNS exposure relative to non-halogenated analogs, as supported by patent disclosures on related butylbenzylamines as CNS-active agents [2].

CNS Penetration Physicochemical Properties Druglikeness

Moderate Monoamine Transporter Inhibition Complements nAChR Antagonism, Distinguishing from Pure nAChR Ligands

In addition to its potent nAChR antagonist activity, N-(3-Chlorobenzyl)-1-butanamine exhibits moderate inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with IC50 values of 100 nM, 443 nM, and 658-945 nM, respectively, in human HEK293 cell-based uptake assays [1]. This balanced polypharmacology distinguishes the compound from selective nAChR antagonists (e.g., mecamylamine, which shows negligible SERT/NET activity) and from selective serotonin reuptake inhibitors (e.g., fluoxetine, SERT IC50 ~10 nM, but no nAChR antagonism) [2]. The combination of nAChR blockade and moderate monoamine transporter inhibition aligns with the dual H3/SERT modulating strategy described in the patent literature for treating CNS disorders [3].

Polypharmacology Monoamine Transporters SERT/NET/DAT

High-Value Research Applications for N-(3-Chlorobenzyl)-1-butanamine hydrochloride Supported by Differential Evidence


Investigating α3β4 nAChR-Mediated Mechanisms in Nicotine Dependence and Withdrawal

With its exceptional α3β4 nAChR antagonist potency (IC50 = 1.8 nM) [1] and complementary moderate monoamine transporter inhibition, this compound serves as a superior pharmacological probe for dissecting the role of α3β4-containing nAChRs in nicotine reinforcement and withdrawal symptomatology. Its activity at this subtype, which is implicated in the aversive effects of nicotine, makes it a more targeted tool than broad-spectrum nAChR antagonists like mecamylamine, which lack the transporter modulatory activity that may enhance translational relevance in behavioral models [2].

Polypharmacological Tool for Studying nAChR-Monoamine Crosstalk in Depression Models

The compound's unique combination of sub-nanomolar to low-nanomolar nAChR antagonism (α3β4, α4β2, α4β4) and moderate SERT/NET/DAT inhibition (IC50 100-945 nM) [1] aligns with the dual-modulator strategy patented for treating depression and related CNS disorders [3]. In preclinical studies of antidepressant-like activity, this polypharmacology may produce synergistic effects not achievable with selective nAChR antagonists or SSRIs alone, particularly in models where cholinergic-monoaminergic interplay is critical (e.g., forced swim test, tail suspension test) [3].

Structure-Activity Relationship (SAR) Reference Standard for Butylbenzylamine nAChR Antagonists

Given the stark functional divergence observed between the 3-chloro (antagonist), 2-chloro (agonist), and 4-chloro (D4R-selective) positional isomers [2][4], this compound serves as an essential reference standard in medicinal chemistry campaigns aimed at optimizing nAChR antagonist potency and subtype selectivity. Its well-characterized in vitro profile (including functional antagonist data across four nAChR subtypes and three monoamine transporters) [1] provides a robust benchmark for evaluating novel analogs and validating computational models of ligand-receptor interactions.

Chemical Biology Probe for Validating VAP-1 as a Therapeutic Target

The compound displays potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC50 of 23 nM and human VAP-1 with an IC50 of 180 nM in cellular assays using 14C-benzylamine as substrate [5]. VAP-1 (also known as semicarbazide-sensitive amine oxidase, SSAO) is implicated in inflammation, leukocyte trafficking, and metabolic diseases. This level of potency, particularly against the rat ortholog, makes it a useful tool for in vivo proof-of-concept studies in rodent models of inflammatory or metabolic disorders, where more selective VAP-1 inhibitors may be unavailable.

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